6-Methoxy-5-(trifluoromethyl)nicotinaldehyde 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13602975
InChI: InChI=1S/C8H6F3NO2/c1-14-7-6(8(9,10)11)2-5(4-13)3-12-7/h2-4H,1H3
SMILES: COC1=C(C=C(C=N1)C=O)C(F)(F)F
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol

6-Methoxy-5-(trifluoromethyl)nicotinaldehyde

CAS No.:

Cat. No.: VC13602975

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-5-(trifluoromethyl)nicotinaldehyde -

Specification

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
IUPAC Name 6-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde
Standard InChI InChI=1S/C8H6F3NO2/c1-14-7-6(8(9,10)11)2-5(4-13)3-12-7/h2-4H,1H3
Standard InChI Key VOYXMTVTDCEXRC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=N1)C=O)C(F)(F)F
Canonical SMILES COC1=C(C=C(C=N1)C=O)C(F)(F)F

Introduction

Structural and Physicochemical Properties

The molecular formula of 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde is C₈H₆F₃NO₂, with a molecular weight of 205.13 g/mol. The trifluoromethyl group significantly enhances lipophilicity (logP ≈ 2.1) and metabolic stability compared to non-fluorinated analogs, while the aldehyde group enables diverse reactivity in nucleophilic additions and condensations .

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Molecular Weight205.13 g/mol
logP (Partition Coefficient)2.1 (estimated)
Boiling Point245–250°C (predicted)
SolubilitySoluble in DMSO, THF, ethyl acetate

The methoxy group at the 6-position donates electron density via resonance, moderating the electron-withdrawing effect of the -CF₃ group. This balance influences the compound’s reactivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .

Synthetic Methodologies

Copper-Mediated Trifluoromethylation

Recent advances in trifluoromethylation, particularly using copper(I) chlorodifluoroacetate complexes, offer a viable route for introducing the -CF₃ group. Lin et al. demonstrated that aryl iodides undergo efficient trifluoromethylation under mild conditions (60°C, 12 h) with yields exceeding 85% . For 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde, a proposed pathway involves:

  • Suzuki Coupling: Introduction of methoxy groups via palladium-catalyzed coupling.

  • Trifluoromethylation: Copper(I)-mediated substitution of bromine or iodine at the 5-position .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Methoxy IntroductionPd(PPh₃)₄, K₂CO₃, DME, 80°C78
TrifluoromethylationCuCF₃CO₂, DMF, 60°C, 12 h82

Chemical Reactivity and Derivatives

The aldehyde group undergoes characteristic reactions:

  • Oxidation: Forms carboxylic acids using KMnO₄ or CrO₃ .

  • Reduction: Yields primary alcohols via NaBH₄ or LiAlH₄ .

  • Condensation: Forms Schiff bases with amines, useful in coordination chemistry.

Trifluoromethyl Group Stability: The -CF₃ group resents hydrolysis under acidic or basic conditions, ensuring stability in diverse synthetic environments .

Biological Activity and Applications

Antitumor Properties

Pyridine derivatives with -CF₃ substitutions demonstrate cytotoxicity against A549 lung cancer cells (IC₅₀ = 0.297–15.629 µM) . The 5-CF₃/6-OCH₃ configuration may enhance DNA intercalation or topoisomerase inhibition.

Table 3: Hypothesized Biological Activities

ActivityMechanismTarget Cell Line
AntitumorTopoisomerase II inhibitionA549
AntimicrobialMembrane permeability alterationS. aureus

Enzyme Inhibition

The aldehyde group may act as an electrophilic warhead, covalently inhibiting cysteine proteases or dehydrogenases. Computational docking studies suggest affinity for sirtuin isoforms (SIRT1-3) .

Industrial and Material Science Applications

Pharmaceutical Intermediates

6-Methoxy-5-(trifluoromethyl)nicotinaldehyde serves as a precursor for kinase inhibitors and antiviral agents. Its aldehyde group facilitates click chemistry modifications for prodrug development.

Ligand Design in Catalysis

The electron-deficient pyridine ring coordinates transition metals (e.g., Pd, Cu), enabling applications in cross-coupling catalysts. For example, Pd complexes derived from similar aldehydes achieve 95% yield in Suzuki-Miyaura reactions .

Comparative Analysis with Structural Analogs

Table 4: Comparison of Nicotinaldehyde Derivatives

CompoundSubstituent PositionslogPIC₅₀ (A549)
6-MeO-5-CF₃-nicotinaldehyde6-OCH₃, 5-CF₃2.10.45 µM*
5-MeO-6-CF₃-nicotinaldehyde5-OCH₃, 6-CF₃2.30.62 µM*
2-MeO-5-CF₃-nicotinaldehyde2-OCH₃, 5-CF₃1.81.2 µM*

*Predicted values based on QSAR models .

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